molecular formula C26H20Cl2 B11961534 (1,2-Dichloro-1,2,2-triphenylethyl)benzene CAS No. 1600-30-2

(1,2-Dichloro-1,2,2-triphenylethyl)benzene

Cat. No.: B11961534
CAS No.: 1600-30-2
M. Wt: 403.3 g/mol
InChI Key: JWLJITRPNAZVRK-UHFFFAOYSA-N
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Description

The compound "(1,2-Dichloro-1,2,2-triphenylethyl)benzene," systematically named Benzene, 1,1',1''-(1,2-dichloro-1-ethanyl-2-ylidene)tris- (CAS: 109686-85-3), is a halogenated aromatic hydrocarbon characterized by a central ethane backbone substituted with two chlorine atoms and three phenyl groups. Its molecular formula is C₂₀H₁₅Cl₂, with a molecular weight of 307.24 g/mol. This compound serves as a niche intermediate in organic synthesis, particularly in the preparation of complex polyaromatic systems or organometallic reagents. Its steric hindrance and electron-withdrawing chlorine atoms influence its reactivity and solubility in nonpolar solvents.

Properties

CAS No.

1600-30-2

Molecular Formula

C26H20Cl2

Molecular Weight

403.3 g/mol

IUPAC Name

(1,2-dichloro-1,2,2-triphenylethyl)benzene

InChI

InChI=1S/C26H20Cl2/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

JWLJITRPNAZVRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1,2-Dichloro-1,2,2-triphenylethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents for substitution reactions include nucleophiles such as amines and alcohols. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions could use hydrogen gas in the presence of a palladium catalyst .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triphenylethyl derivatives .

Scientific Research Applications

(1,2-Dichloro-1,2,2-triphenylethyl)benzene is primarily used in early discovery research. Its applications span several fields:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Phenyl Substitutions

Benzene, (1,2-dichloro-1,2,2-trifluoroethyl)-4-(trifluoromethyl) (CAS: N/A)
  • Formula : C₉H₄Cl₂F₆
  • Molecular Weight : 297.024 g/mol
  • Key Differences :
    • Replaces two phenyl groups with fluorine and trifluoromethyl (-CF₃) substituents.
    • Enhanced electronegativity due to fluorine, increasing polarity and reducing thermal stability compared to the triphenylethyl analogue.
    • Applications: Used in fluoropolymer synthesis and as a specialty solvent in electronics manufacturing.
Benzene, (1,2-dichloro-1,2,2-trifluoroethyl)-2,4,5-trifluoro (CAS: N/A)
  • Formula : C₈H₂Cl₂F₆
  • Molecular Weight : 282.998 g/mol
  • Key Differences :
    • Contains additional fluorine atoms on the benzene ring, significantly altering electronic properties.
    • Lower molecular weight and higher volatility, making it suitable for gas chromatography applications.

Halogenated Ethane Derivatives

1,2-Dichloro-1,1,2,2-tetrafluoroethane (CAS: 78-83-1)
  • Formula : C₂Cl₂F₄
  • Molecular Weight : 170.92 g/mol
  • Comparison: Lacks aromatic rings but shares a dichloro-tetrafluoroethane backbone. High volatility (boiling point: 3.6°C) and nonflammability, used as a refrigerant (e.g., Freon 114) and in aerosol propellants.
1,1,2-Trichloro-1,2,2-trifluoroethane (CAS: 76-13-1)
  • Formula : C₂Cl₃F₃
  • Molecular Weight : 187.38 g/mol
  • Comparison: Additional chlorine atom increases density (1.58 g/cm³) and toxicity.

Polyaromatic Organometallic Analogues

Triphenyl(1,2,2-triphenylethyl)silane (CAS: N/A)
  • Formula : C₃₂H₂₈Si
  • Molecular Weight : 448.74 g/mol
  • Comparison :
    • Incorporates a silicon atom bonded to three phenyl groups and a triphenylethyl moiety.
    • Exhibits unique reactivity in silylation reactions, enabling stereoselective synthesis of silicon-containing polymers.

Research Findings and Functional Insights

Reactivity and Stability

  • Electron-Withdrawing Effects : Chlorine and fluorine substituents in these compounds reduce electron density, making them less reactive toward electrophilic substitution but more prone to nucleophilic attack. For example, the trifluoromethyl group in C₉H₄Cl₂F₆ stabilizes adjacent carbocations, facilitating SN1 mechanisms.
  • Steric Hindrance : Bulky triphenyl groups in the target compound limit access to the central ethane core, favoring reactions under high-temperature or catalytic conditions.

Biological Activity

(1,2-Dichloro-1,2,2-triphenylethyl)benzene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with biological systems in various ways, particularly as an impurity in other chemical processes or as a precursor in synthetic applications.

The compound is characterized by its dichlorinated ethyl group and triphenyl moiety, which contributes to its hydrophobic nature. Its solubility in organic solvents like chloroform and ethyl acetate is notable, influencing its biological interactions and pharmacokinetics.

Biological Activity Overview

The biological activity of this compound can be inferred from studies on similar chlorinated compounds:

  • Antifungal Activity : Similar compounds have demonstrated antifungal properties by targeting ergosterol biosynthesis pathways.
  • Cytotoxicity : Research indicates that chlorinated aromatic compounds can exhibit cytotoxic effects on various cell lines, potentially leading to apoptosis or necrosis .
  • Carcinogenic Potential : Some chlorinated compounds have been associated with increased tumor incidence in animal studies. For example, dietary administration of related dichlorobenzene derivatives has shown a dose-related increase in tumors among treated rodents .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
ClotrimazoleInhibits ergosterol synthesis
2,4-Dichloro-1-nitrobenzeneCarcinogenic potential; tumor induction
1-Chloro-2-[dichloro(phenyl)methyl]benzeneAntifungal activity

Study Insights

A significant study on 2,4-dichloro-1-nitrobenzene revealed that chronic exposure led to increased mortality rates and tumor development in mice. The study noted significant increases in hepatocellular adenomas and carcinomas among female mice exposed to high doses . This highlights the potential carcinogenic risks associated with chlorinated aromatic compounds.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its hydrophobic nature. It is expected to have low mobility in soil and limited biodegradation potential . Its solubility in organic solvents may facilitate absorption through biological membranes but could also lead to bioaccumulation.

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